6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
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Overview
Description
6-Ethoxy-4,4-dimethyl-7-oxabicyclo[410]heptan-2-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexanone ring
Preparation Methods
The synthesis of 6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one typically involves the oxidation of cyclohexene derivatives. One common method is the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the more stable trans isomer using metallic sodium . Industrial production methods may involve similar oxidation processes, often utilizing dendritic complexes to achieve the desired product .
Chemical Reactions Analysis
6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the synthesis of fine chemicals and as an intermediate in the production of various organic compounds.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for reductases, leading to the formation of reduced products. The oxirane ring’s reactivity also allows it to participate in nucleophilic substitution reactions, which can modify its structure and biological activity.
Comparison with Similar Compounds
6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
Isophorone epoxide: Another bicyclic compound with an oxirane ring, used in similar applications.
Cyclohexene oxide: A simpler epoxide that serves as a precursor to various organic compounds.
Piperitone oxide: A related compound with a similar bicyclic structure, used in flavor and fragrance industries.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and applications.
Properties
CAS No. |
128445-77-2 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6-ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O3/c1-4-12-10-6-9(2,3)5-7(11)8(10)13-10/h8H,4-6H2,1-3H3 |
InChI Key |
OJBWQEUIJIWVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CC(CC(=O)C1O2)(C)C |
Origin of Product |
United States |
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